2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O5/c24-23(25,26)33-17-7-5-16(6-8-17)27-22(30)14-32-21-13-31-18(11-20(21)29)12-28-10-9-15-3-1-2-4-19(15)28/h1-8,11,13H,9-10,12,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKRRBAPPMVJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally, the coupling with the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional features can be compared to related acetamide derivatives and heterocyclic systems documented in the evidence. Below is a detailed analysis:
Structural Analogues with Pyran/Pyrimidine Cores
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Core Structure: Replaces the pyran-4-one with a thieno[3,2-d]pyrimidin-4-one system. The 4-methylphenyl group may enhance steric bulk compared to the indolinylmethyl group in the target compound. Functional Impact: Likely differences in solubility and metabolic stability due to sulfur’s lipophilicity .
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () Core Structure: Features a thieno[2,3-d]pyrimidine core with a nitro group on the phenyl ring. Key Differences: The nitro group (strong electron-withdrawing) contrasts with the trifluoromethoxy group (moderate electron-withdrawing). This substitution may reduce metabolic stability but improve target selectivity. Functional Impact: Nitro groups are prone to reduction in vivo, which could limit therapeutic utility compared to trifluoromethoxy .
Analogues with Varied Heterocyclic Systems
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Core Structure: Incorporates a triazole ring linked to a pyridine moiety. The chloro-fluorophenyl group may improve bioavailability but increase toxicity risks. Functional Impact: Higher polarity compared to the target compound, affecting blood-brain barrier penetration .
N-(2-methyl-3-((4-(4-((4-(trifluoromethoxy)benzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide () Core Structure: Utilizes a triazine ring with a piperidinyl-trifluoromethoxybenzyl side chain. Key Differences: The triazine core offers rigid planar geometry, which may improve binding to flat enzyme active sites. The piperidinyl group enhances solubility but introduces stereochemical complexity. Functional Impact: Likely superior enzymatic inhibition but reduced synthetic accessibility compared to the pyran-based target .
Analogues with Chromenone and Pyrazole Systems
5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives () Core Structure: Chromenone (benzopyran-4-one) with fluorine substituents. Key Differences: Fluorine atoms increase electronegativity and metabolic resistance. The absence of an acetamide side chain limits direct comparison but highlights the role of the pyran core in bioactivity.
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () Core Structure: Pyrazole-carboxamide with a morpholino group. Key Differences: The morpholino group improves water solubility, while the pyrazole ring offers conformational flexibility. Functional Impact: Likely broader pharmacokinetic adaptability but reduced target specificity compared to the rigid pyran system in the target compound .
Comparative Data Table
Biological Activity
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising an indolin moiety, a pyran ring, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 438.39 g/mol. The presence of the trifluoromethoxy group contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines. The indolin and pyran moieties are known for their roles in modulating signaling pathways associated with cell growth and apoptosis.
- Antibacterial Properties : The compound has shown potential antibacterial activity, particularly against Gram-positive bacteria. This is likely due to its ability to disrupt bacterial cell wall synthesis, a common target for antibiotic agents.
- Anti-inflammatory Effects : There is emerging evidence suggesting that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Anticancer Studies
A study focused on the cytotoxic effects of similar compounds revealed that derivatives with indolin and pyran structures exhibited significant activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Antibacterial Activity
Research on related pyran derivatives indicated that compounds with similar structural features demonstrated robust antibacterial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to their ability to interfere with bacterial protein synthesis and cell wall integrity .
Anti-inflammatory Activity
In vitro studies have shown that certain derivatives can inhibit the production of nitric oxide (NO) in macrophage cells, suggesting a potential anti-inflammatory mechanism. This could be beneficial in conditions characterized by excessive inflammation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
